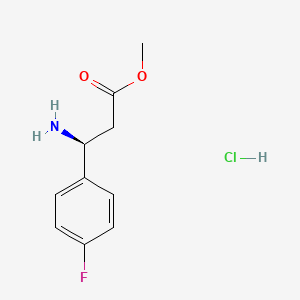
methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is a derivative of benzoic acid and pyrrolidine, and it is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride typically involves the esterification of 4-(pyrrolidin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
作用机制
The mechanism of action of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzoate moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(pyrrolidin-2-yl)benzoate: This compound has a similar structure but with the pyrrolidine ring attached at a different position.
Ethyl 4-(pyrrolidin-3-yl)benzoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 4-(piperidin-3-yl)benzoate: This compound has a piperidine ring instead of a pyrrolidine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1203683-93-5 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC 名称 |
methyl 4-pyrrolidin-3-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H |
InChI 键 |
DLPDERQRONOKLB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2CCNC2.Cl |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



